molecular formula C45H53NO14 B15354904 Desmethyl Ethyldihydrocephalomannine

Desmethyl Ethyldihydrocephalomannine

Cat. No.: B15354904
M. Wt: 831.9 g/mol
InChI Key: PRJVWIISLJMHBJ-FVRHMIONSA-N
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Description

Desmethyl Ethyldihydrocephalomannine is a complex organic compound with the molecular formula C45H53NO14 It is a derivative of ethyldihydrocephalomannine, a natural product isolated from certain plants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Ethyldihydrocephalomannine typically involves multiple steps, starting from simpler organic compounds. One common approach is the modification of ethyldihydrocephalomannine through demethylation reactions. These reactions often require strong bases or acids and controlled reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful optimization of reaction conditions, purification processes, and quality control measures to ensure the production of a pure and consistent product.

Chemical Reactions Analysis

Types of Reactions: Desmethyl Ethyldihydrocephalomannine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Desmethyl Ethyldihydrocephalomannine has been used in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of complex organic molecules.

  • Biology: Studying its biological activity and potential therapeutic effects.

  • Medicine: Investigating its use as a precursor for the synthesis of pharmaceuticals.

  • Industry: Developing new materials and chemical processes.

Mechanism of Action

The mechanism by which Desmethyl Ethyldihydrocephalomannine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis.

Comparison with Similar Compounds

  • Ethyldihydrocephalomannine

  • Desmethylcephalomannine

  • Paclitaxel analogs

Properties

Molecular Formula

C45H53NO14

Molecular Weight

831.9 g/mol

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H53NO14/c1-8-9-20-32(50)46-34(27-16-12-10-13-17-27)35(51)41(54)58-29-22-45(55)39(59-40(53)28-18-14-11-15-19-28)37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33(24(29)2)42(45,5)6/h9-20,29-31,34-37,39,49,51,55H,8,21-23H2,1-7H3,(H,46,50)/b20-9+/t29-,30-,31+,34-,35+,36+,37?,39-,43+,44-,45+/m0/s1

InChI Key

PRJVWIISLJMHBJ-FVRHMIONSA-N

Isomeric SMILES

CC/C=C/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H](C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Canonical SMILES

CCC=CC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Origin of Product

United States

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